molecular formula C16H15N5O5S B2365325 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide CAS No. 946254-94-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide

Cat. No.: B2365325
CAS No.: 946254-94-0
M. Wt: 389.39
InChI Key: ZVHHYJKUZYYYBC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazolopyrimidine core, and a thioacetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide involves multiple steps, including the formation of the benzodioxole ring, the pyrazolopyrimidine core, and the thioacetamide group. Common synthetic routes include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Pyrazolopyrimidine Core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Introduction of Thioacetamide Group: This step typically involves the reaction of the pyrazolopyrimidine intermediate with thioacetic acid or its derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide can be compared with similar compounds such as:

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a benzodioxole moiety and a pyrazolopyrimidine core. Its IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide. The molecular formula is C16H15N5O5SC_{16}H_{15}N_{5}O_{5}S with a molecular weight of approximately 393.39 g/mol.

Antitumor Activity

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit notable antitumor properties. For instance, studies have shown that similar pyrazole derivatives effectively inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. The mechanism often involves the modulation of microtubule assembly, leading to mitotic blockade and apoptosis induction in cancer cells .

Table 1: Summary of Antitumor Activities of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Microtubule inhibition
Compound BMCF715Apoptosis induction
N-(2H-1,3-benzodioxol...)A54912Kinase inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against various strains of bacteria and fungi. For example, studies have highlighted the efficacy of similar compounds against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several pyrazole derivatives, N-(2H-1,3-benzodioxol...) demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL .

The biological activity of N-(2H-1,3-benzodioxol...) is largely attributed to its interaction with specific molecular targets:

  • Microtubule Dynamics : The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures.
  • Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Applications in Research and Medicine

N-(2H-1,3-benzodioxol...) serves as a valuable probe in biochemical studies to investigate enzyme interactions and cellular pathways. Its potential therapeutic applications include:

  • Cancer Therapy : As an antitumor agent targeting specific kinases.
  • Antimicrobial Treatments : For developing new antibiotics against resistant bacterial strains.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c22-4-3-21-14-10(6-17-21)15(24)20-16(19-14)27-7-13(23)18-9-1-2-11-12(5-9)26-8-25-11/h1-2,5-6,22H,3-4,7-8H2,(H,18,23)(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHHYJKUZYYYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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